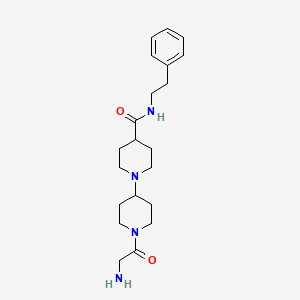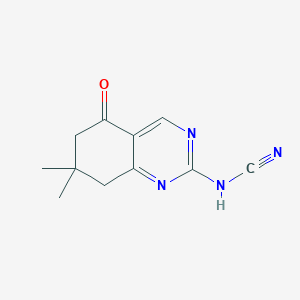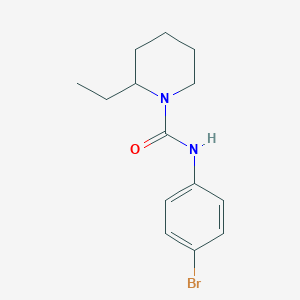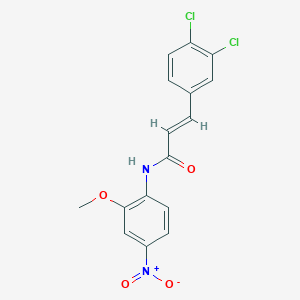![molecular formula C20H15N3O4 B5429404 N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5429404.png)
N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MAFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.
科学的研究の応用
N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological functions, such as pain sensation, appetite, and mood. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
作用機序
N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide exerts its effects by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of endocannabinoids in the body, decreased pain sensation, reduced inflammation, and improved mood. This compound has also been shown to have neuroprotective effects and may have potential therapeutic applications in various neurological disorders.
実験室実験の利点と制限
N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, making it an ideal tool for studying the endocannabinoid system. This compound is also stable and can be easily synthesized in the lab. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in some experiments.
将来の方向性
There are several potential future directions for research on N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the study of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological disorders.
合成法
N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide can be synthesized using a multi-step process, which involves the reaction of 2-methoxybenzoyl chloride with 2-amino-5-(2-methoxyphenyl)-1,2,4-oxadiazole to form an intermediate product. The intermediate is then reacted with 3-bromophenylboronic acid and Pd(PPh3)4 to produce the final product, this compound. The purity of the final product can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
特性
IUPAC Name |
N-[3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-25-16-9-3-2-8-15(16)20-22-18(23-27-20)13-6-4-7-14(12-13)21-19(24)17-10-5-11-26-17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFRNFSUTRAQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyrazin-2-ol](/img/structure/B5429322.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429333.png)
![(3aR*,5R*,6S*,7aS*)-2-[(2-fluoro-4-methylphenyl)sulfonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5429351.png)
![5-amino-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429359.png)
![2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5429360.png)
![10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5429369.png)
![2-fluoro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5429376.png)


![2-{2-[2-(acetyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5429391.png)
![3-benzyl-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429396.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5429411.png)
